molecular formula C8H5ClF3NO2 B1412210 2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1227563-17-8

2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid

Cat. No.: B1412210
CAS No.: 1227563-17-8
M. Wt: 239.58 g/mol
InChI Key: JTNVBMMAMFXUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound with the molecular formula C8H5ClF3NO2. This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of chlorine and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents for oxidation reactions.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as inhibiting specific enzymes or interacting with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-7-4(3-6(14)15)5(1-2-13-7)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVBMMAMFXUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 3
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 5
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid
Reactant of Route 6
2-Chloro-4-(trifluoromethyl)pyridine-3-acetic acid

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